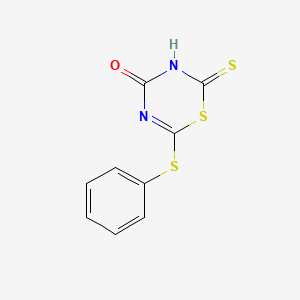
6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of thiourea with phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phenylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structure and reactivity.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as conductive polymers or sensors.
Mecanismo De Acción
The mechanism of action of 6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one involves its interaction with various molecular targets. The compound can interact with enzymes or receptors through its sulfur and nitrogen atoms, forming covalent or non-covalent bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Phenylsulfanyl)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
- 6-(Phenylselanyl)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
- 6-(Phenylamino)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
Uniqueness
6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one is unique due to the presence of the phenylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications.
Propiedades
Número CAS |
78972-35-7 |
|---|---|
Fórmula molecular |
C9H6N2OS3 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
6-phenylsulfanyl-2-sulfanylidene-1,3,5-thiadiazin-4-one |
InChI |
InChI=1S/C9H6N2OS3/c12-7-10-8(13)15-9(11-7)14-6-4-2-1-3-5-6/h1-5H,(H,10,12,13) |
Clave InChI |
LRIJHTTZIWLUKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=NC(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



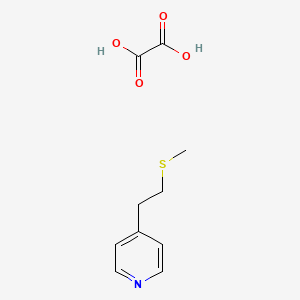
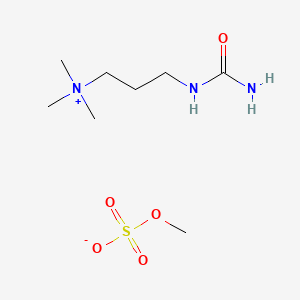
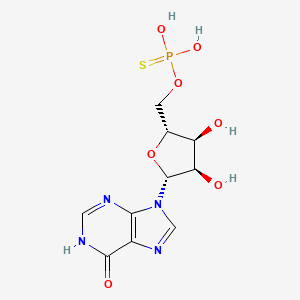



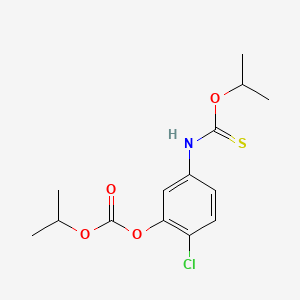
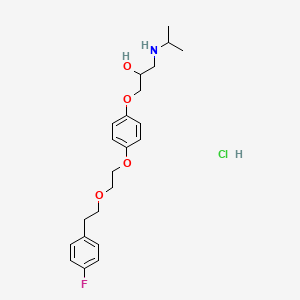
![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)

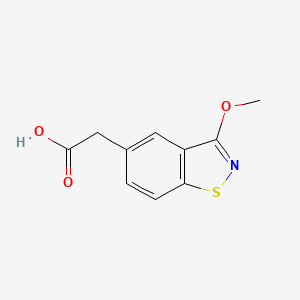
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)

